molecular formula C23H18BrN5 B2727522 3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866870-82-8

3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2727522
CAS No.: 866870-82-8
M. Wt: 444.336
InChI Key: RLSVPSKUHYOONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with additional bromophenyl and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5/c1-15-9-11-16(12-10-15)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)17-5-4-6-18(24)13-17/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSVPSKUHYOONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Fusing the Triazole with Quinazoline: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.

    Introduction of Bromophenyl and Methylphenyl Groups: The bromophenyl and methylphenyl groups are introduced via substitution reactions, often using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazoloquinazoline core is known to interact with various biological pathways, potentially leading to the modulation of cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
  • 3-bromobenzophenone

Uniqueness

Compared to similar compounds, 3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique triazoloquinazoline structure. This structure imparts specific chemical and biological properties that are not observed in simpler analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biological Activity

The compound 3-(3-Bromophenyl)-N-[(4-Methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a derivative of quinazoline and triazole that has garnered interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process typically starting from commercially available precursors. The key steps include:

  • Formation of the Triazole Ring : The triazole moiety is formed through a cycloaddition reaction involving azide and alkyne derivatives.
  • Quinazoline Core Construction : The quinazoline structure is synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

The resulting compound is characterized by various spectroscopic methods such as NMR and mass spectrometry, confirming its molecular formula C19H19BrN4C_{19}H_{19}BrN_4 and structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. Research indicates that compounds with a quinazoline core exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Assays : The compound demonstrated IC50 values in the range of 5.70 to 8.10 µM against MCF-7 breast cancer cells, comparable to standard chemotherapeutics like doxorubicin (IC50 = 5.6 µM) .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells by activating intrinsic pathways involving p53 and Bcl-2 family proteins. Specifically, it was observed that treatment with the compound led to an increase in pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels .

Inhibition of Growth Factor Receptors

The compound's dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) has been noted as a significant aspect of its anticancer activity:

  • EGFR Inhibition : The compound exhibited an IC50 value of approximately 0.35 µM against EGFR, indicating potent inhibitory activity that could impede tumor growth and metastasis .
  • VEGFR Inhibition : It also showed promising results against VEGFR with IC50 values around 3.20 µM, suggesting potential in targeting angiogenesis in tumors .

Case Studies

Several case studies have documented the efficacy of similar quinazoline derivatives in clinical settings:

  • Study on MCF-7 Cells : A study conducted on MCF-7 cells treated with various quinazoline derivatives showed that those with triazole substitutions had enhanced cytotoxic effects compared to their non-triazole counterparts.
  • In Vivo Models : Animal models treated with quinazoline-based compounds demonstrated significant tumor reduction compared to controls, supporting their potential for development into therapeutic agents.

Data Summary

PropertyValue
Molecular FormulaC19H19BrN4C_{19}H_{19}BrN_4
IC50 against MCF-75.70 - 8.10 µM
IC50 against EGFR0.35 µM
IC50 against VEGFR3.20 µM
MechanismApoptosis induction via p53/Bax/Bcl-2 modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.